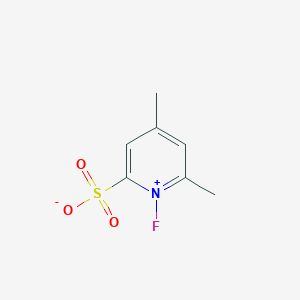

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUDTDNTOMIWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371982 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-01-3 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147541-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

This document provides a comprehensive technical overview for the synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate, a highly selective and zwitterionic electrophilic fluorinating agent. The strategic importance of organofluorine compounds in medicinal chemistry, agrochemicals, and materials science is well-established, with fluorine incorporation often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound belongs to the class of stable, easy-to-handle N-F reagents that have largely replaced hazardous sources like elemental fluorine for many applications.[4][5]

This guide is structured to provide not just a procedural methodology, but also the underlying chemical principles and practical insights necessary for successful and safe execution in a research and development setting. We will detail a robust two-part synthetic pathway, beginning with the construction of the pyridinium sulfonate precursor, followed by the critical electrophilic N-fluorination step.

Part 1: Synthesis of the Precursor: 4,6-Dimethylpyridinium-2-sulfonate

The synthesis of the zwitterionic precursor is a critical foundation for the final fluorination. This process is bifurcated into the formation of the heterocyclic core followed by its sulfonation.

Step 1.1: Synthesis of 4,6-Dimethyl-2-pyridone

The initial step involves the construction of the 4,6-dimethyl-2-pyridone ring system. This is efficiently achieved via a Guareschi-type condensation reaction, a classic and reliable method for synthesizing 2-pyridones.[6][7]

Causality and Mechanistic Insight: This reaction proceeds through the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a cyanoacetamide derivative. The use of a basic catalyst, such as piperidine, is essential to deprotonate the active methylene group of cyanoacetamide, initiating a Knoevenagel condensation. This is followed by an intramolecular cyclization (Michael addition) and subsequent tautomerization and dehydration to yield the stable 2-pyridone ring. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[8]

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-pyridone

-

Reagent Preparation: In a microwave-safe vessel, combine acetylacetone (1.0 eq.), cyanoacetamide (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.).

-

Microwave Irradiation: Place the vessel in a commercial microwave oven. Irradiate at 200 W for approximately 7-10 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product can be triturated with ethanol, filtered, and washed with cold ethanol to remove unreacted starting materials and catalyst.

-

Drying: Dry the resulting crystalline solid under vacuum to yield 4,6-dimethyl-3-cyano-2-pyridone. The cyano group is typically removed in a subsequent hydrolysis/decarboxylation step if the unsubstituted pyridone is desired, but for the purpose of sulfonation, we proceed to the next step. For the direct synthesis of 4,6-dimethyl-2-pyridone, alternative literature procedures starting from different precursors may be employed.[9]

Step 1.2: Sulfonation of 4,6-Dimethyl-2-pyridone

With the pyridone core assembled, the next stage is the introduction of the sulfonate group at the 2-position. This is an electrophilic aromatic substitution reaction. While a direct protocol for this specific molecule is not widely published, the principles of pyridine sulfonation are well-understood and can be adapted. The electron-rich nature of the pyridone ring facilitates this substitution.

Causality and Mechanistic Insight: The sulfonation of pyridones typically requires a potent sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction proceeds via the generation of the SO₃ electrophile, which attacks the electron-rich pyridine ring. The position of sulfonation is directed by the existing substituents.

Experimental Protocol: Synthesis of 4,6-Dimethylpyridinium-2-sulfonate

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Add 4,6-dimethyl-2-pyridone (1.0 eq.) to the flask.

-

Addition of Sulfonating Agent: Cool the flask in an ice bath to 0°C. Slowly and cautiously add fuming sulfuric acid (20-30% SO₃, ~3-4 eq.) to the pyridone. The addition should be dropwise to control the highly exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80-100°C for several hours until TLC or LC-MS indicates the consumption of the starting material.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7. The zwitterionic product, 4,6-dimethylpyridinium-2-sulfonate, will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Part 2: Electrophilic N-Fluorination

This final step is the conversion of the stable precursor into the desired electrophilic fluorinating agent. This transformation requires a specialized setup for handling elemental fluorine gas.[10] The direct fluorination of pyridinium sulfonates is an established method for producing these zwitterionic N-F reagents.[11][12]

Causality and Mechanistic Insight: The reaction utilizes a diluted mixture of fluorine gas (typically 10% F₂ in N₂) as the electrophilic fluorine source.[11] Elemental fluorine is a powerful oxidant, and its reactivity must be tempered by dilution and low temperatures (-40°C to -10°C) to prevent unwanted side reactions and ensure safety. The nitrogen of the pyridine ring acts as the nucleophile, attacking the electrophilic fluorine to form the N-F bond. The reaction is performed in a solvent system like aqueous acetonitrile, which helps to solubilize the precursor and manage the reaction temperature.[11][13]

Overall Synthesis Pathway

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. synchem.de [synchem.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical Properties of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Introduction: In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. This has led to the development of a new generation of electrophilic fluorinating agents that offer enhanced stability, selectivity, and safety compared to traditional reagents like elemental fluorine. Among these, N-Fluoro-4,6-dimethylpyridinium-2-sulfonate (CAS No. 147541-01-3) has emerged as a significant tool.[1][2][3][4] This zwitterionic N-fluoropyridinium salt provides a crystalline, bench-top stable source of electrophilic fluorine, enabling a broad range of transformations with high selectivity.[5][6]

This technical guide offers a comprehensive examination of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe use in the laboratory. We will delve into its physicochemical characteristics, solubility and stability profiles, spectroscopic identifiers, and the experimental protocols necessary for its characterization.

Section 1: Core Physicochemical Properties

The unique reactivity and handling characteristics of this compound are intrinsically linked to its molecular structure and resulting physical properties. As a zwitterionic salt, it possesses both a positive charge on the pyridinium ring and a negative charge on the sulfonate group, which profoundly influences its behavior.

Caption: Chemical structure of this compound.

A summary of its fundamental properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 147541-01-3 | [2][3][4] |

| Molecular Formula | C₇H₈FNO₃S | [7] |

| Molecular Weight | 205.21 g/mol | [7] |

| Appearance | Crystalline Solid | Inferred from related compounds[6] |

| Melting Point | 207-212°C (with decomposition) | [7] |

| Synonyms | DAIKIN MEC-01, N-Fluoro-4,6-dimethylpyridinium-2-sulphonate | [7] |

Section 2: Solubility and Stability Profile

Understanding the solubility and stability of a reagent is critical for designing successful reaction protocols, ensuring reproducibility, and maintaining laboratory safety.

Solubility Profile

A defining characteristic of N-fluoropyridinium-2-sulfonates is their generally low solubility in common non-polar organic solvents.[6] This property is a direct consequence of the compound's highly polar, zwitterionic nature. This limited solubility can impact reaction kinetics, sometimes requiring the use of more polar aprotic solvents or solvent mixtures to achieve effective fluorination.[6]

-

Expert Insight: The choice of solvent is a critical parameter when using this reagent. While its low solubility can be a challenge, it can also be leveraged to facilitate product purification, as the reagent can often be removed by simple filtration. Synthesis procedures indicate that it has sufficient solubility in acetonitrile for extraction and reaction purposes.[8]

Thermal and Chemical Stability

This compound is a stable, non-hygroscopic crystalline solid, which makes it significantly easier and safer to handle than gaseous fluorine or highly reactive hypofluorites.[5][6]

-

Thermal Stability: The reagent is stable at ambient temperatures. However, its melting point of 207-212°C is accompanied by decomposition, indicating the upper limit of its thermal tolerance.[7] Reactions should be conducted well below this temperature range.

-

Handling and Storage: For long-term storage and to maintain its integrity, the compound should be kept in a tightly sealed container in a dry, well-ventilated environment.[9] It is classified as an irritant, affecting the eyes, respiratory system, and skin.[7]

Section 3: Spectroscopic Characterization

While specific spectral data is often proprietary, the structural identity and purity of this compound are routinely confirmed using a suite of standard spectroscopic techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the two methyl groups and the aromatic protons on the pyridinium ring, with chemical shifts and coupling patterns consistent with the substitution pattern.

-

¹³C NMR: Would show distinct signals for the methyl carbons, the aromatic carbons of the ring, and the carbon bearing the sulfonate group.

-

¹⁹F NMR: This is the most direct method to confirm the presence of the N-F bond. A characteristic singlet would be expected in a region typical for electrophilic fluorine sources.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would be used for functional group identification. Expected peaks include strong S=O stretching frequencies from the sulfonate group, as well as C=C and C=N stretching vibrations characteristic of the substituted pyridinium ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (205.21 g/mol ) and isotopic distribution, providing unambiguous confirmation of the elemental formula C₇H₈FNO₃S.[7]

Section 4: Experimental Protocols for Property Determination

The following protocols describe validated methodologies for characterizing the physical properties of this compound in a research setting.

Protocol 4.1: Determination of Melting Point

-

Objective: To verify the melting range and observe decomposition, confirming thermal stability limits.

-

Methodology:

-

Finely grind a small sample of the crystalline solid.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a ramp rate of 10-15°C per minute for an initial rapid scan.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to within 20°C of the expected melting point, then reduce the ramp rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Note any color changes or gas evolution, which are indicative of decomposition.

-

Protocol 4.2: Qualitative Solubility Assessment

-

Objective: To establish a practical solubility profile in common laboratory solvents.

-

Methodology:

-

Add approximately 10 mg of the compound to a series of labeled vials.

-

To each vial, add 1.0 mL of a test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes).

-

Vortex each vial for 30 seconds at room temperature.

-

Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble."

-

If not fully dissolved, gently warm the vial to 40-50°C and observe any change. Classify as "sparingly soluble" if dissolution occurs with heating.

-

If the solid remains largely undissolved, classify it as "insoluble."

-

Caption: Workflow for qualitative solubility assessment.

Section 5: Synthesis Context and Reactivity

The physical properties of this compound are a direct result of its synthesis. The compound is typically prepared via the direct fluorination of the corresponding 4,6-dimethylpyridinium-2-sulfonate precursor using a dilute mixture of fluorine gas (e.g., 10% F₂ in N₂) in a suitable solvent system like aqueous acetonitrile at low temperatures.[6]

Caption: Generalized synthesis pathway for N-fluoropyridinium sulfonates.

The electron-donating methyl groups on the pyridinium ring modulate the electrophilicity of the N-F bond, influencing the reagent's fluorinating power.[6] This structural tuning, combined with the zwitterionic nature that governs its solubility, allows for a balance of reactivity and selectivity that is a hallmark of this class of reagents.

Section 6: Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is an irritant and requires careful handling.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water.[9]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]

-

Inhalation: Move the individual to fresh air.[9]

-

In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[9]

-

References

-

Synthesis of N-fluoropyridinium-2-sulfonate. PrepChem.com. [Link]

-

CAS#:147541-01-3 | this compound. Chemsrc. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Accounts of Chemical Research, 47(3), 877-891. [Link]

-

Singh, P., Sharma, N., Kumar, A., & Singh, S. B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

-

This compound CAS#: 147541-01-3. ChemWhat. [Link]

-

This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. ResearchGate. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. [Link]

-

Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid. ResearchGate. [Link]

Sources

- 1. CAS#:147541-01-3 | this compound | Chemsrc [chemsrc.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 147541-01-3 [amp.chemicalbook.com]

- 4. equationchemical.com [equationchemical.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. prepchem.com [prepchem.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. 147541-01-3|this compound|BLD Pharm [bldpharm.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

spectral data for N-Fluoro-4,6-dimethylpyridinium-2-sulfonate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Introduction: Elucidating the Structure of a Selective Fluorinating Agent

This compound is a member of the zwitterionic N-fluoropyridinium salt class of electrophilic fluorinating agents.[1] These reagents are prized in synthetic chemistry for their ability to selectively introduce fluorine into a wide range of substrates under relatively mild conditions.[1] Unlike more aggressive reagents derived from elemental fluorine, compounds like this compound offer a balance of reactivity and stability, making them valuable tools for medicinal chemists and materials scientists. The substitution pattern on the pyridinium ring, in this case, the two methyl groups and the sulfonate group, finely tunes the reagent's reactivity and solubility.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the analytical characterization of this compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is not available, this document will provide a robust framework for its analysis. By leveraging established principles of spectroscopy and drawing upon data from closely related structural analogs, we will detail the necessary experimental protocols and provide an expert interpretation of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices, from solvent selection to ionization techniques, will be explained to ensure a thorough and practical understanding.

Molecular Structure and Physicochemical Properties

Understanding the molecule's inherent structure is paramount to designing effective analytical protocols and interpreting the resulting data.

Caption: Molecular structure of this compound.

The key feature of this molecule is its zwitterionic, or inner salt, character. The pyridinium nitrogen is permanently quaternized and positively charged, while the sulfonate group is deprotonated and negatively charged. This structure has significant implications for its physical properties:

-

Solubility: Zwitterions often exhibit poor solubility in many common nonpolar organic solvents. Polar aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or polar protic solvents like water and methanol are typically required for dissolution. This property directly influences the choice of solvents for NMR analysis and liquid chromatography.[1]

-

Stability: While designed as a stable fluorinating agent, the N-F bond is inherently reactive. Protocols should be designed to minimize degradation, for example, by using dry solvents and running experiments at controlled temperatures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures that the observed data is a true representation of the molecule, free from artifacts.

Caption: General workflow for NMR analysis of this compound.

-

Solvent Selection: Due to the zwitterionic nature, deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice.[2] CD₃CN is often preferred as its residual proton signal (δ ≈ 1.94 ppm) does not typically interfere with the aromatic or methyl signals of the analyte.[2]

-

Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H to achieve adequate signal dispersion.

-

Referencing: Chemical shifts for ¹H and ¹³C are referenced to the residual solvent signal.[2] For ¹⁹F NMR, an external standard in a sealed capillary, such as hexafluorobenzene (δ = -164.4 ppm) or neat CFCl₃ (δ = 0 ppm), is recommended for accuracy.[2][3]

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two methyl groups.

-

Aromatic Protons (H3, H5): The positive charge on the pyridinium ring significantly deshields the ring protons, shifting them downfield. We expect two distinct signals in the δ 8.0 - 9.5 ppm range. These signals will likely appear as doublets or multiplets due to coupling with each other and potentially long-range coupling to the fluorine atom. For comparison, the aromatic protons of N-fluoropyridinium tetrafluoroborate appear between δ 7.3 and 9.2 ppm.[2]

-

Methyl Protons (4-CH₃, 6-CH₃): The two methyl groups are in different chemical environments and should appear as two distinct singlets. The 6-CH₃ group, being adjacent to the positively charged nitrogen, is expected to be further downfield than the 4-CH₃ group. Expected chemical shifts are in the δ 2.5 - 3.0 ppm range. For instance, the methyl groups in 1-fluoro-2,4,6-trimethylpyridinium triflate are found at δ 2.66 and 2.91 ppm.[4]

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone.

-

Aromatic Carbons: Five signals are expected for the pyridinium ring carbons. The carbons directly attached to heteroatoms (C2 and C6) will be the most downfield. The presence of the electron-withdrawing sulfonate group at C2 and the N-F group will further influence their shifts. We can expect these to appear in the δ 140-160 ppm range. The remaining carbons (C3, C4, C5) will be found at slightly higher fields.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the δ 15-25 ppm region.

-

Carbon-Fluorine Coupling (J_CF): A key feature will be the presence of C-F coupling constants. The carbon directly bonded to the nitrogen that bears the fluorine (C2 and C6) will exhibit a ²J_CF coupling. Other carbons in the ring will show smaller ³J_CF and ⁴J_CF couplings. These coupling constants are diagnostic and confirm the position of the fluorine atom relative to the carbon skeleton.[5]

Expected ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct evidence for the N-F bond.

-

Chemical Shift: A single resonance is expected for the fluorine atom attached to the nitrogen. In the analogous N-fluoropyridinium tetrafluoroborate, this signal appears at δ +45.9 ppm (in CD₃CN).[2] The chemical shift is highly sensitive to the electronic environment.

-

Signal Appearance: The signal may be broadened due to coupling with the adjacent aromatic protons and the quadrupolar relaxation of the nitrogen-14 nucleus to which it is attached.[2] Proton decoupling can be used to simplify the spectrum, but the quadrupolar broadening will remain.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | 8.0 - 9.5 | d, m | Aromatic protons (H3, H5) |

| 2.5 - 3.0 | s | Two distinct methyl group signals | |

| ¹³C | 140 - 160 | s (with J_CF) | C2, C6 carbons adjacent to N |

| 120 - 150 | s (with J_CF) | C3, C4, C5 carbons | |

| 15 - 25 | s | Two distinct methyl carbons | |

| ¹⁹F | +40 to +50 | m, br | Single N-F signal |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule.

Experimental Protocol: IR Spectrum Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared.

-

Acquisition: The spectrum should be recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run immediately prior to the sample scan.

Expected IR Spectrum and Interpretation

The IR spectrum will be dominated by vibrations from the aromatic ring and the sulfonate group.

-

S=O Stretching: The sulfonate group (SO₃⁻) will give rise to very strong and characteristic absorption bands. Expect a strong, broad asymmetric stretching band around 1250-1150 cm⁻¹ and a strong symmetric stretching band around 1070-1030 cm⁻¹ .

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the dimethylpyridinium ring will appear as a series of sharp to medium bands in the 1640-1450 cm⁻¹ region. The position of these bands can be diagnostic of the substitution pattern.[6]

-

C-H Stretching: Aromatic C-H stretches will be observed as weak to medium bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹ ). Aliphatic C-H stretches from the methyl groups will appear as stronger bands just below 3000 cm⁻¹ (approx. 2980-2850 cm⁻¹ ).

-

N-F Vibration: The N-F bond vibration is more difficult to assign definitively but is expected in the fingerprint region, potentially between 1000 cm⁻¹ and 800 cm⁻¹ .

Part 3: Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Experimental Protocol: MS Acquisition

-

Ionization Technique: Electrospray Ionization (ESI) is the ideal method for analyzing this zwitterionic and non-volatile compound.[7][8] It allows the analysis of pre-formed ions in solution.

-

Mode: The analysis should be run in both positive and negative ion modes to capture all relevant ionic species.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, is required to determine the accurate mass and confirm the elemental formula (C₇H₈FNO₂S).[7]

Expected Mass Spectrum and Interpretation

The calculated exact mass of the neutral molecule C₇H₈FNO₂S is 189.0263 .

-

Positive Ion Mode ([M+H]⁺): In positive ESI mode, protonation of the sulfonate group is expected, leading to the observation of the [M+H]⁺ ion at m/z 190.0341 .

-

Adduct Formation: It is also common to observe adducts with cations present in the solvent or system, such as sodium [M+Na]⁺ at m/z 212.0160 .

-

Negative Ion Mode: Analysis in negative ion mode may be less straightforward for a zwitterion, but could potentially show an [M-H]⁻ ion from the deprotonation of a methyl group, though this is less likely. More probable is the observation of fragments or counter-ions from the synthesis.

-

High-Resolution Data: HRMS data is crucial. Observing an ion with an m/z value matching the calculated mass to within 5 ppm provides unambiguous confirmation of the elemental composition, a cornerstone of trustworthy characterization.

Conclusion

The comprehensive characterization of this compound requires a multi-technique spectroscopic approach. While no single public source contains all the necessary data, a robust analytical plan can be formulated based on the known chemistry of N-fluoro pyridinium salts and sulfonates. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide definitive structural proof, identifying all proton, carbon, and fluorine environments and their connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the vital sulfonate moiety. Finally, high-resolution mass spectrometry confirms the elemental composition with high confidence. By following the detailed protocols and interpretative guidelines laid out in this document, researchers can confidently and accurately characterize this important fluorinating agent, ensuring its identity and purity for downstream applications in synthesis and drug development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine notes. Retrieved from [Link]

-

American Chemical Society. (2026, January 10). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1968. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 152, 2-19. Retrieved from [Link]

-

Ruan, T., et al. (2016). Simultaneous qualitative and quantitative analysis of fluoroalkyl sulfonates in riverine water by liquid chromatography coupled with Orbitrap high resolution mass spectrometry. Journal of Chromatography A, 1439, 64-72. Retrieved from [Link]

-

Chemsrc. (2025, September 15). CAS#:147541-01-3 | this compound. Retrieved from [Link]

-

Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2023, July 3). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Retrieved from [Link]

-

mediaTUM. (2021, December 15). N‑Alkylpyridinium sulfonates for retention time indexing in reversed‑phase‑liquid chromatography‑mass spectrometry–based metabolomics. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-CHLORO-4-(2-FLUORO-PYRIDIN-3-YL)-PYRIMIDINE - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (2017, September 19). (PDF) Electrophilic Fluorination with 1-Fluoro-2,4,6- trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE(107264-00-6) 1H NMR spectrum [chemicalbook.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Simultaneous qualitative and quantitative analysis of fluoroalkyl sulfonates in riverine water by liquid chromatography coupled with Orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

A Technical Guide to the Stability and Storage of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fluoro-4,6-dimethylpyridinium-2-sulfonate, a key electrophilic fluorinating agent. Understanding the chemical behavior of this reagent is paramount for its effective and safe use in research and development, particularly within the pharmaceutical and agrochemical industries. This document synthesizes critical information from safety data sheets and seminal literature to offer a practical and scientifically grounded resource.

Introduction: The Role and Significance of this compound

This compound belongs to the class of N-fluoropyridinium salts, which are widely recognized as versatile and easy-to-handle electrophilic fluorinating agents.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, enhancing metabolic stability, binding affinity, and bioavailability. N-fluoropyridinium salts, including the title compound, offer a safer and more selective alternative to highly reactive and hazardous fluorinating agents like elemental fluorine.[1]

This compound is a zwitterionic compound, a feature that influences its solubility and reactivity.[3][4] While N-fluoropyridinium-2-sulfonates are noted for their excellent selectivity in fluorination reactions, they can exhibit lower reactivity compared to other N-fluoropyridinium salts, a characteristic attributed to their reduced solubility in common organic solvents.[4] The methyl groups at the 4- and 6-positions of the pyridine ring in the title compound influence its electronic properties and, consequently, its stability and fluorinating power.

The effective application of this compound hinges on a thorough understanding of its intrinsic stability and its degradation pathways under various environmental conditions. This guide will delve into these critical aspects, providing the necessary knowledge to ensure the reagent's integrity and performance.

Chemical Stability Profile

The stability of N-fluoropyridinium salts is a multifactorial property, influenced by the substituents on the pyridine ring, the nature of the counteranion, and the surrounding environmental conditions.[4][5] For this compound, its zwitterionic nature, with the sulfonate group acting as an internal counteranion, plays a significant role in its overall stability profile.

General Thermal Stability

Hydrolytic Stability and Decomposition Pathway

Hydrolysis is a primary degradation pathway for N-fluoropyridinium salts. N-fluoropyridinium triflate, a closely related compound, is known to slowly decompose in the presence of water.[6] The hydrolysis of N-fluoropyridinium salts can be complex, with some studies suggesting a unique hydrolysis mechanism.[4] For N,N'-difluorobipyridinium salts, hydrolysis in boiling water leads to the formation of dihydroxy derivatives, and alkaline hydrolysis can occur readily at room temperature.[5]

The proposed mechanism for the base-initiated decomposition of N-fluoropyridinium salts involves the formation of a carbene intermediate.[5][8] In the case of this compound, the presence of water can lead to the nucleophilic attack on the pyridine ring, ultimately resulting in the loss of the active fluorine and the formation of hydroxylated pyridine derivatives and fluoride ions.

The zwitterionic nature of this compound may influence its susceptibility to hydrolysis. The intramolecular sulfonate group could potentially modulate the reactivity of the N-F bond towards water.

Caption: Proposed hydrolytic decomposition pathway of this compound.

Photostability

The photochemical behavior of pyridine and its derivatives has been studied, revealing susceptibility to degradation upon exposure to UV light.[9][10] The UV absorption maximum for pyridine is around 256 nm.[9] Photochemical degradation can proceed through various pathways, including the formation of hydroxylated products.[11][12] For pyridine N-oxides, irradiation can lead to complex rearrangements and the formation of oxaziridine and 1,2-oxazepine derivatives.[13]

While specific photostability studies on this compound are not extensively documented, it is prudent to assume that prolonged exposure to light, particularly UV radiation, could initiate degradation. This could involve excitation of the pyridine ring, leading to reactions that compromise the N-F bond and the overall structure of the molecule. Therefore, protection from light is a critical aspect of storage and handling.

Recommended Storage and Handling Procedures

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity and efficacy of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the risk of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6] | To prevent exposure to moisture and subsequent hydrolysis. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent potential photodegradation. |

| Incompatibilities | Avoid contact with strong acids, bases, and oxidizing agents. | To prevent chemical reactions that could degrade the reagent. |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound for experimental use, it is advisable to perform periodic stability assessments, especially for older batches or material that may have been exposed to suboptimal conditions. The following are detailed, step-by-step methodologies for key stability-indicating experiments.

Protocol for Assessing Hydrolytic Stability

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound in the presence of water.

Objective: To quantify the rate of degradation of this compound in an aqueous solution over time.

Methodology:

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

-

Preparation of Test Solution: Dilute the stock solution with a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

-

Time-Point Sampling:

-

Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system.

-

Store the remaining test solution at a controlled room temperature (e.g., 25 °C), protected from light.

-

Inject aliquots of the test solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (typically in the range of 250-270 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Measure the peak area of the intact this compound at each time point.

-

Plot the percentage of the remaining compound against time.

-

Calculate the degradation rate constant and half-life.

-

Caption: Workflow for assessing the hydrolytic stability of this compound using HPLC.

Protocol for Monitoring Stability by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for directly observing the N-F bond and any changes in the fluorine environment.

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CD₃CN for thermal stability or CD₃CN/D₂O for hydrolytic stability) in an NMR tube. Include an internal standard with a known ¹⁹F chemical shift that is stable under the test conditions (e.g., trifluorotoluene).

-

Initial Spectrum Acquisition: Acquire a ¹⁹F NMR spectrum at t=0. Note the chemical shift and integration of the N-F signal.

-

Stress Conditions:

-

Thermal Stress: Heat the NMR tube to a specific temperature (e.g., 40 °C, 60 °C) in a controlled manner.

-

Photolytic Stress: Expose the NMR tube to a specific light source (e.g., a UV lamp at a defined wavelength).

-

-

Time-Point Spectra Acquisition: Acquire ¹⁹F NMR spectra at regular intervals.

-

Data Analysis:

-

Monitor for the appearance of new ¹⁹F signals, which would indicate the formation of degradation products (e.g., fluoride ion).

-

Monitor the decrease in the integration of the N-F signal relative to the internal standard.

-

Caption: Workflow for monitoring the stability of this compound using ¹⁹F NMR Spectroscopy.

Summary of Key Stability and Storage Parameters

| Parameter | Condition | Stability Impact |

| Moisture | High | Prone to hydrolysis. |

| Temperature | Elevated | Potential for thermal decomposition. |

| Light | UV/Prolonged Exposure | Potential for photodegradation. |

| pH | Basic | Accelerated decomposition likely.[5] |

| Recommended Storage | Cool, dry, dark, inert atmosphere. | Maximizes shelf-life and maintains reagent integrity. |

Conclusion

This compound is a valuable electrophilic fluorinating agent with a generally stable profile when stored and handled correctly. The primary degradation pathway of concern is hydrolysis, necessitating stringent protection from moisture. While thermally stable under ambient conditions, exposure to elevated temperatures and light should be avoided to prevent decomposition. By adhering to the recommended storage conditions and employing the outlined analytical protocols for stability assessment, researchers can ensure the consistent performance and reliability of this important reagent in their synthetic endeavors.

References

-

Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081–1092. [Link]

-

Umemoto, T., & Tomizawa, G. (1995). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 60(20), 6563–6573. [Link]

-

Couto, M., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(12), 4776. [Link]

-

Elsayed, M. A. (2014). Photochemical and sonochemical degradation of pyridine in aqueous solutions. Journal of the Indian Chemical Society, 91(8), 1461-1467. [Link]

-

Amador, J. A., & Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology, 54(10), 2342–2344. [Link]

-

Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

Shainyan, B. A., & Shainyan, Y. B. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(10), 837–846. [Link]

-

Li, X., et al. (2015). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 285, 229–235. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Amador, J. A., & Taylor, B. F. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. ResearchGate. [Link]

-

Umemoto, T., & Tomizawa, G. (1989). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 54(7), 1726–1731. [Link]

-

Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). N-Fluoropyridinium Triflate and Its Analogs: A New Class of Fluorinating Agents. Organic Syntheses, 69, 129. [Link]

-

Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and properties of N-fluoropyridinium salts. Semantic Scholar. [Link]

-

University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. [Link]

-

Al-Amin, M., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5809. [Link]

-

Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. [Link]

-

Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. [Link]

-

Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed. [Link]

-

Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 683–712. [Link]

-

Fluorocouncil. (2020). Thermal degradation of fluoropolymers. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. sci-hub.jp [sci-hub.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Peril of Modern Electrophilic Fluorinating Agents

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorination can profoundly alter a molecule's metabolic stability, binding affinity, and bioavailability.[2] Among the reagents enabling these transformations, electrophilic N-F fluorinating agents have become indispensable tools due to their efficacy, selectivity, and comparative ease of handling compared to hazardous alternatives like elemental fluorine.[1][2][3]

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate belongs to the class of N-fluoropyridinium salts, which are powerful electrophilic fluorinating agents.[1][3] These reagents are prized for their ability to fluorinate a wide array of nucleophilic substrates under mild conditions.[1] However, their high reactivity, inherent to their function, necessitates a deep understanding of their chemical nature to ensure safe handling. This guide provides a detailed examination of the safety protocols and scientific principles required for the responsible use of this compound in a research and development setting.

Hazard Analysis: Understanding the Inherent Risks

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For this compound, the risks stem from its reactivity, potential for decomposition, and the toxicological profile of related compounds.

Primary Hazards

-

Acute Toxicity (Harmful if Swallowed): Based on data for analogous compounds, ingestion of this reagent is presumed to be harmful. Immediate medical attention should be sought if swallowed.[4]

-

Skin Irritation and Corrosion: Direct contact with the skin is likely to cause irritation.[4] Prolonged or repeated exposure could lead to more severe chemical burns. Immediate and thorough washing is critical upon any skin contact.[5]

-

Serious Eye Damage: As with many reactive chemical compounds, contact with the eyes is expected to cause serious irritation and potential damage.[4][5] The use of appropriate eye protection is mandatory.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6] Handling should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Chemical Reactivity and Stability

This compound is chemically stable under standard ambient conditions when stored correctly. However, its reactivity as a fluorinating agent means it can react vigorously with a range of materials.

-

Incompatible Materials: Keep away from strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[8][9]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[8][10]

Core Safety Protocols: A Multi-Layered Approach

A robust safety plan for handling this compound involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

-

Chemical Fume Hood: All weighing and handling of this compound must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the chemical is stored or used.[8]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5][8]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should also be worn where there is a risk of splashing.[11][12] | Protects against accidental splashes and airborne particles, preventing serious eye injury.[5] |

| Skin Protection | A flame-retardant, anti-static lab coat or chemical-resistant suit should be worn. Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13] Always inspect gloves for integrity before use. | Provides a barrier against skin contact, which can cause irritation or burns.[4] Contaminated gloves can be a source of exposure.[13] |

| Respiratory Protection | Respiratory protection is required when dust or aerosols are generated. A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate.[5][7] | Prevents inhalation of the compound, which can lead to respiratory tract irritation.[5][6] |

Experimental Workflow: From Benchtop to Quench

The following section details a step-by-step methodology for the safe handling and use of this compound in a typical laboratory setting.

Preparation and Handling

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

-

Personal Protective Equipment: Don all required PPE as outlined in the table above.

-

Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of incompatible materials.[9]

-

Weighing and Dispensing: Conduct all weighing and dispensing operations within the fume hood. Use non-sparking tools.[6] Minimize the creation of dust.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

Waste Disposal

-

Dispose of waste material in accordance with national and local regulations.[5]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Emergency Procedures: Preparedness is Paramount

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Spill Response

For a small spill:

-

Evacuate and Isolate: Evacuate the immediate area and prevent others from entering.

-

Ventilate: Ensure the area is well-ventilated.

-

Assess the Situation: Consult the Safety Data Sheet (SDS) to understand the full scope of the hazards.[15]

-

Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[15]

-

Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[15][16]

-

Cleanup: Carefully scoop the absorbed material into a suitable container for hazardous waste disposal.[15]

-

Decontamination: Clean the affected area with soap and water.[15]

-

Reporting: Report the spill to the appropriate safety personnel.[15]

For a large spill, evacuate the area and contact emergency services immediately.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Visualizing Safety: Diagrams and Workflows

Chemical Structure and Hazard Overview

Caption: Hazard Profile of this compound

Safe Handling Workflow

Caption: Safe Handling Workflow

Conclusion: A Culture of Safety

This compound is a valuable reagent in the pursuit of novel chemical entities. Its power as a fluorinating agent is matched by its potential hazards. By fostering a deep understanding of its chemical properties and adhering to rigorous safety protocols, researchers can harness its synthetic utility while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, but it is incumbent upon every scientist to remain vigilant, informed, and committed to a culture of safety in the laboratory.

References

-

Chemsrc. (n.d.). CAS#:147541-01-3 | this compound. Retrieved from [Link]

-

Shimizu, M., & Hiyama, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 211, 1-13. Retrieved from [Link]

-

Sparrow Chemical. (2024). What Are Fluorinating Agents? Retrieved from [Link]

-

University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluoro-2,4,6-trimethylpyridinium triflate. Retrieved from [Link]

-

ResearchGate. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6- trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Retrieved from [Link]

-

American Chemical Society. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. fishersci.com [fishersci.com]

- 15. ulethbridge.ca [ulethbridge.ca]

- 16. ccny.cuny.edu [ccny.cuny.edu]

The Inner Sphere Advantage: A Technical Guide to the Electrophilic Fluorinating Power of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Electrophilic Fluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make the selective formation of carbon-fluorine bonds a critical synthetic endeavor.[1] Among the various strategies, electrophilic fluorination, which delivers a formal "F+" equivalent to a nucleophilic center, offers a direct and often more functional-group-tolerant alternative to traditional nucleophilic methods.[2][3]

The development of stable, easy-to-handle reagents containing a nitrogen-fluorine (N-F) bond has revolutionized the field, moving chemists away from hazardous reagents like elemental fluorine or perchloryl fluoride.[1][4] Within the diverse arsenal of N-F reagents, which includes workhorses like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), the N-fluoropyridinium class stands out for its tunable reactivity.[1][3][4] This guide focuses on a particularly insightful member of this class: N-Fluoro-4,6-dimethylpyridinium-2-sulfonate . This zwitterionic reagent exemplifies a sophisticated design strategy where the counter-anion is covalently bound to the pyridinium ring, creating a unique intramolecular environment that profoundly influences its reactivity and selectivity.

This document serves as an in-depth technical resource, providing a comprehensive analysis of the synthesis, mechanistic underpinnings, and practical application of this compound, contextualizing its power and utility for the modern synthetic chemist.

Reagent Profile: Synthesis and Physicochemical Properties

This compound is part of a series of zwitterionic N-fluoropyridinium salts developed by Umemoto and coworkers in the 1990s.[4][5] Its design addresses a key limitation of the parent compound, N-fluoropyridinium-2-sulfonate, which exhibited low reactivity due to poor solubility in common organic solvents. The incorporation of two lipophilic methyl groups at the 4- and 6-positions of the pyridine ring enhances solubility, thereby increasing its practical fluorinating power.[4]

Synthesis Pathway

The synthesis is a two-stage process beginning with the preparation of the pyridinium sulfonate precursor, followed by direct fluorination.

-

Precursor Synthesis: The precursor, 4,6-dimethylpyridinium-2-sulfonate, is prepared from the corresponding 2-chloro-4,6-dimethylpyridine. This involves a nucleophilic aromatic substitution reaction with a sulfite source, such as sodium sulfite, to install the sulfonate group at the 2-position.

-

Direct Fluorination: The zwitterionic N-F reagent is synthesized by the direct fluorination of the 4,6-dimethylpyridinium-2-sulfonate precursor.[4] This critical step involves bubbling a dilute mixture of fluorine gas (typically 10% F₂ in N₂) through a solution of the precursor in acetonitrile or an acetonitrile/water mixture at low temperatures (e.g., -40 to -10 °C).[4] The product is a stable, crystalline solid.

Caption: Synthesis of this compound.

Core Analysis: Electrophilic Fluorinating Power

The "power" of an electrophilic fluorinating agent is its kinetic ability to transfer a fluorine atom to a nucleophile. For the N-fluoropyridinium series, this reactivity is directly correlated with the electron density at the nitrogen center; more electron-withdrawing substituents on the pyridine ring increase the reagent's power.[5][6] The fluorinating power of the zwitterionic sulfonate series increases as the pKa of the corresponding parent pyridines decreases.[4]

Mechanism of Fluorination

While a single-electron transfer (SET) pathway has been considered for N-F reagents, substantial evidence from kinetic and radical probe experiments points towards a polar, SN2-type mechanism for most substrates.[5] In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F bond and the formation of the C-F bond.

Caption: Proposed SN2-type mechanism for electrophilic fluorination.

The "Inner Sphere" Advantage: Directed Ortho-Fluorination

The most distinguishing feature of the N-fluoropyridinium-2-sulfonate series is their capacity for highly selective fluorinations, particularly the ortho-fluorination of phenols and related substrates.[4] This remarkable selectivity is attributed to the zwitterionic structure, where the sulfonate anion is positioned to act as an intramolecular directing group.

In the transition state, the sulfonate anion forms a hydrogen bond with the hydroxyl group of the phenol. This interaction pre-organizes the substrate and the reagent, positioning the electrophilic fluorine atom directly over the ortho position of the aromatic ring. This "inner sphere" or "counteranion-bound" mechanism dramatically lowers the activation energy for attack at the ortho position relative to the meta and para positions.[4]

This intramolecular directionality provides a significant advantage over reagents like Selectfluor®, where the counter-anion (BF₄⁻) is dissociated in solution and cannot provide the same level of pre-organization.

Reactivity and Substrate Scope

This compound is an effective fluorinating agent for a range of carbon-centered nucleophiles under mild conditions.[4] Its enhanced solubility makes it more reactive than the unsubstituted parent compound, allowing it to fluorinate moderately activated substrates in good yields.

| Substrate Class | Representative Substrate | Product | Yield (%) | Notes |

| Active Methylene | Sodium diethyl phenylmalonate | Diethyl fluoro(phenyl)malonate | 93 | Reaction proceeds readily with stabilized carbanions. |

| Phenols | 1-Naphthol | 2-Fluoro-1-naphthol | 81 | Demonstrates high ortho-selectivity due to H-bonding. |

| Phenols | Phenol | o-Fluorophenol | 74 | High ortho:para ratio observed (93:7). |

| Silyl Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | ~80-90 | Effective for fluorinating enolate equivalents. |

| Aromatics | Anisole | o-Fluoroanisole & p-Fluoroanisole | Moderate | Requires more forcing conditions than activated substrates. |

Data synthesized from studies on the N-fluoropyridinium-2-sulfonate series.[4][5]

Experimental Protocols

The following protocols are representative procedures adapted from the foundational work by Umemoto et al. on the N-fluoropyridinium salt system.[4][5][7]

Protocol 1: Synthesis of this compound

Warning: This procedure involves the use of elemental fluorine, which is extremely toxic and corrosive. It must only be performed by trained personnel in a specialized, fluorine-compatible apparatus within a well-ventilated fume hood.

-

Reaction Setup:

-

In a fluorine-compatible reaction vessel (e.g., PFA or passivated stainless steel) equipped with a gas inlet tube, a low-temperature thermometer, and a magnetic stirrer, dissolve 4,6-dimethylpyridinium-2-sulfonate (1.0 eq) in a mixture of acetonitrile and water (20:1 v/v).

-

Cool the stirred solution to -25 °C using a suitable cooling bath (e.g., cryocool).

-

-

Fluorination:

-

Pass a stream of 10% fluorine gas in nitrogen (F₂/N₂) through the solution via the gas inlet tube.

-

Monitor the reaction progress by periodically taking aliquots and analyzing via ¹⁹F NMR for the disappearance of the starting material and the appearance of the product signal.

-

Typically, a slight excess of fluorine (approx. 1.5-2.0 eq) is required.

-

-

Workup and Isolation:

-

Once the reaction is complete, purge the system thoroughly with nitrogen gas to remove all residual fluorine.

-

Add anhydrous tetrahydrofuran (THF) to the cold reaction mixture to precipitate the product.

-

Warm the mixture to room temperature and collect the resulting crystalline solid by filtration.

-

Wash the crystals with fresh THF and dry under vacuum to yield this compound.

-

Protocol 2: Ortho-Selective Fluorination of 1-Naphthol

-

Reaction Setup:

-

To a standard round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 1-naphthol (1.0 eq).

-

Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂).

-

-

Fluorination:

-

Add this compound (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford pure 2-fluoro-1-naphthol.

-

Caption: General experimental workflow for electrophilic fluorination.

Conclusion and Outlook

This compound is more than just another electrophilic fluorinating agent; it is a testament to the power of rational reagent design. By covalently linking the counter-anion to the pyridine core, a zwitterionic structure is created that leverages intramolecular forces—specifically hydrogen bonding—to achieve levels of regioselectivity that are difficult to attain with conventional dissociated salt reagents. The addition of methyl groups overcomes the solubility and reactivity limitations of the parent compound, making it a practical and powerful tool for challenging transformations like the directed ortho-fluorination of phenols. For researchers in drug development and synthetic chemistry, understanding the "inner sphere" advantage of this reagent opens new avenues for the precise and selective introduction of fluorine, enabling the synthesis of novel, high-value organofluorine compounds.

References

-

Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Power- and Structure-Variable Fluorinating Agents. The N-Fluoropyridinium Salt System. Journal of the American Chemical Society, 112(23), 8563–8575. [Link]

-

ChemInform. (2010). ChemInform Abstract: Power and Structure-Variable Fluorinating Agents. The N- Fluoropyridinium Salt System. ChemInform, 22(12). [Link]

-

SciSpace. (1990). Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. SciSpace. [Link]

-

Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [Link]

-

Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092. [Link]

-

Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed. [Link]

-

Bhagat, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4). [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Navigating the Challenges of a Powerful Fluorinating Agent: An In-depth Technical Guide to the Solubility of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Abstract

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate stands as a significant reagent in the landscape of modern organic synthesis, offering a valuable tool for electrophilic fluorination. However, its practical application is often hampered by a critical, yet not extensively documented, physicochemical property: its solubility in organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this zwitterionic N-fluoropyridinium salt. Moving beyond a simple tabulation of data, this document delves into the underlying principles governing its solubility, offering predictive insights and actionable experimental protocols to empower chemists in their synthetic endeavors. By synthesizing theoretical knowledge with practical, field-proven strategies, this guide aims to be an essential resource for the effective handling and deployment of this compound.